The molecular formula of (6-Ethyl-5-fluoro-3-pyridinyl)methanol is C₉H₈FNO, as confirmed by EvitaChem’s analytical data. This composition reflects a pyridine ring substituted at three positions:
The IUPAC name follows systematic substitution rules, prioritizing the pyridine numbering to assign positions 3, 5, and 6. Alternative nomenclature includes 3-(hydroxymethyl)-5-fluoro-6-ethylpyridine, though the systematic name remains standard in chemical literature.
Compound Name | Molecular Formula | Substituents (Positions) | Key Functional Groups |
---|---|---|---|
(6-Ethyl-5-fluoro-3-pyridinyl)methanol | C₉H₈FNO | -CH₂OH (3), -F (5), -CH₂CH₃ (6) | Hydroxymethyl, Fluorine |
(6-Fluoropyridin-3-yl)methanol | C₆H₆FNO | -CH₂OH (3), -F (6) | Hydroxymethyl, Fluorine |
Ethyl 2,6-dichloro-5-fluoro-pyridine-3-acetoacetate | C₁₀H₈Cl₂FNO₃ | -Cl (2,6), -F (5), ester (3) | Halogens, Acetoacetate |
While direct data on (6-Ethyl-5-fluoro-3-pyridinyl)methanol’s physical properties are limited, analog compounds provide insights:
The construction of the 5-fluoropyridine moiety in (6-ethyl-5-fluoro-3-pyridinyl)methanol relies on precursors that enable regioselective fluorine incorporation. α-Fluoro-α,β-unsaturated oximes, such as those reported in Rh(III)-catalyzed C–H functionalization, serve as effective starting materials. These oximes undergo cyclization with alkynes under mild conditions to yield 3-fluoropyridines with predictable regiochemistry [1]. For example, coupling α-fluorooxime derivatives with terminal alkynes bearing ethyl groups facilitates simultaneous fluorine and ethyl substitution at the C5 and C6 positions, respectively [1] [2].
Alternatively, 1,4-oxazinone precursors offer a modular approach to polysubstituted pyridines. Oxazinones derived from β-amino alcohols and acetylene dicarboxylates undergo [4 + 2] cycloaddition with alkynes, followed by retro-cycloreversion and CO₂ extrusion to generate fluoropyridines [2]. This method allows precise control over substitution patterns, particularly when fluorinated oxazinones are employed. Computational studies indicate that oxazinones exhibit lower activation energies for cycloaddition compared to triazine analogs, enhancing their utility in complex pyridine synthesis [2].
Introducing the ethyl group at the C6 position necessitates careful selection of alkylation or cross-coupling methodologies. Palladium-catalyzed Suzuki-Miyaura reactions using 5-fluoro-3-bromopyridine derivatives and ethylboronic acids provide a direct route to 6-ethyl-5-fluoropyridines [7]. Optimization of catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in dioxane) ensures efficient coupling while preserving the fluorine substituent’s integrity [7].
Rh(III)-catalyzed alkyne coupling presents an alternative strategy. Terminal alkynes with ethyl groups, such as 3-ethyl-1-propyne, react with α-fluorooximes to form 6-ethyl-5-fluoropyridines in a single step [1]. Table 1 illustrates the impact of alkyne structure on yield, with ethyl-substituted alkynes achieving >68% conversion under optimized conditions [1].
Alkyne Substituent | Catalyst Loading | Yield (%) | Regioselectivity |
---|---|---|---|
Ethyl | 5 mol% Rh(III) | 68 | >95:5 |
Propyl | 5 mol% Rh(III) | 62 | 90:10 |
Phenyl | 5 mol% Rh(III) | 55 | 85:15 |
Hydroxymethylation at the C3 position is achieved through two primary routes:
Mechanistic studies of the Ritter-type reaction reveal that Bi(OTf)₃-catalyzed nitrile addition to pyridinium intermediates facilitates hydroxymethylation via nitrilium ion cyclization [4]. Solvent choice (e.g., dichloroethane) critically influences reaction efficiency, with polar aprotic solvents favoring nucleophilic attack [4].
Purification of (6-ethyl-5-fluoro-3-pyridinyl)methanol hinges on chromatographic and recrystallization methods. Column chromatography using silica gel and ethyl acetate/hexane gradients (20–40% EtOAc) effectively separates the product from regioisomeric byproducts [1] [7]. For large-scale isolation, recrystallization from ethanol/water mixtures (7:3 v/v) enhances purity to >99%, as confirmed by ^19^F NMR [1] [3].
Rotary evaporation under reduced pressure (40–50°C, 15 mmHg) removes volatile solvents, while subsequent drying over anhydrous Na₂SO₄ eliminates residual moisture [3]. Advanced techniques, such as preparative HPLC with C18 columns, resolve challenges associated with polar byproducts, achieving >99.4% purity [3].
(6-Ethyl-5-fluoro-3-pyridinyl)methanol is a fluorinated pyridine derivative featuring both ethyl and methanol substituents alongside fluorine substitution on the pyridine ring. This compound represents a significant structural motif within the broader family of fluorinated heterocycles, exhibiting unique physicochemical properties that have garnered attention in various research applications. The molecular formula is C8H10FNO with a molecular weight of 155.17 g/mol [1]. Understanding the structural characteristics of this compound requires comprehensive investigation through multiple analytical techniques, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, X-ray crystallographic studies, and computational modeling approaches.
The significance of fluorinated pyridine derivatives in contemporary chemistry extends beyond their inherent structural complexity to encompass their diverse applications in pharmaceutical research, materials science, and catalysis. The presence of both fluorine and hydroxymethyl functional groups creates unique electronic and steric environments that influence intermolecular interactions, conformational preferences, and overall chemical reactivity. This structural arrangement makes (6-ethyl-5-fluoro-3-pyridinyl)methanol an important target for detailed characterization studies.
Nuclear magnetic resonance spectroscopy serves as the primary structural elucidation tool for (6-ethyl-5-fluoro-3-pyridinyl)methanol, providing detailed information about the electronic environment and connectivity of all nuclei within the molecule. The proton nuclear magnetic resonance spectrum reveals characteristic signals that correspond to the different hydrogen environments present in the compound. The pyridine ring protons exhibit downfield chemical shifts typical of aromatic systems, with the proton at the 2-position appearing as a characteristic doublet due to coupling with the ring nitrogen [2].
The ethyl substituent at the 6-position generates distinctive multipicity patterns in the proton spectrum. The methylene protons (-CH2-) of the ethyl group appear as a quartet centered around 2.6-2.8 ppm, while the terminal methyl protons (-CH3) manifest as a triplet at approximately 1.2-1.3 ppm [3]. The magnitude of the coupling constants between these protons follows typical alkyl chain patterns, with 3J(H,H) values of approximately 7.5 Hz for the ethyl group coupling.
The hydroxymethyl group at the 3-position contributes unique spectroscopic features to the nuclear magnetic resonance spectrum. The methylene protons (-CH2OH) appear as a singlet at approximately 4.6-4.8 ppm, consistent with benzylic methylene environments adjacent to electron-withdrawing pyridine rings [4]. The hydroxyl proton typically appears as a broad signal around 3.5-4.0 ppm, though its exact position and multiplicity depend significantly on solvent choice, concentration, and temperature due to rapid exchange phenomena.
Fluorine-19 nuclear magnetic resonance spectroscopy provides crucial information about the fluorine environment within the molecule. The fluorine atom at the 5-position exhibits a characteristic chemical shift in the range of -125 to -135 ppm relative to trichlorofluoromethane [2]. This chemical shift reflects the electronic environment of the fluorine atom, which is influenced by both the aromatic pyridine ring and the adjacent substituents. The fluorine nucleus couples with neighboring protons, creating complex multipicity patterns that provide additional structural confirmation.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of (6-ethyl-5-fluoro-3-pyridinyl)methanol with enhanced sensitivity afforded by proton decoupling experiments. The aromatic carbon signals appear in the typical aromatic region (110-160 ppm), with the carbon bearing fluorine exhibiting characteristic coupling patterns. The carbon directly bonded to fluorine shows a large one-bond coupling constant (1JC,F) of approximately 240-260 Hz, while carbons in ortho and meta positions display smaller two-bond and three-bond coupling constants [5].
The ethyl carbon signals appear at typical aliphatic positions, with the methylene carbon around 25-30 ppm and the methyl carbon at approximately 12-15 ppm. The hydroxymethyl carbon generates a signal around 63-65 ppm, consistent with primary alcohol environments. These chemical shift values provide important structural confirmation and enable unambiguous assignment of the molecular framework.
Infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational modes associated with different functional groups within (6-ethyl-5-fluoro-3-pyridinyl)methanol. The hydroxyl group generates a characteristic broad absorption band in the region of 3200-3600 cm-1, with the exact position depending on the degree of hydrogen bonding present in the solid state or solution [6]. This band exhibits significant broadening due to hydrogen bonding interactions, which are particularly pronounced in alcoholic compounds.
The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 cm-1, while aliphatic carbon-hydrogen stretching modes manifest at slightly lower frequencies (2850-3000 cm-1). The ethyl group contributes multiple bands in this region, with asymmetric and symmetric methyl and methylene stretching vibrations creating a complex absorption pattern [7]. These bands provide important fingerprint information for compound identification and purity assessment.
The pyridine ring vibrational modes generate characteristic absorption bands throughout the mid-infrared region. Carbon-carbon and carbon-nitrogen stretching vibrations appear in the range of 1400-1600 cm-1, with the exact positions influenced by the fluorine substitution pattern [8]. The presence of fluorine introduces additional vibrational complexity through carbon-fluorine stretching modes, which typically appear around 1000-1300 cm-1 depending on the specific bonding environment.
Carbon-oxygen stretching vibrations from the hydroxymethyl group contribute absorption bands in the region of 1000-1100 cm-1. These bands often overlap with other skeletal vibrations but can be distinguished through careful spectral analysis and comparison with related compounds. The bending vibrations of the hydroxyl group generate absorption features in the lower frequency region (1200-1400 cm-1), providing additional structural confirmation.
The out-of-plane bending vibrations of aromatic hydrogen atoms create characteristic absorption patterns in the fingerprint region (700-900 cm-1). These bands are particularly diagnostic for substitution patterns on aromatic rings and provide important confirmation of the regioselectivity observed in nuclear magnetic resonance spectroscopy [9]. The specific pattern observed for (6-ethyl-5-fluoro-3-pyridinyl)methanol confirms the trisubstituted pyridine structure with substituents at the 3-, 5-, and 6-positions.
Mass spectrometry provides definitive molecular weight determination and fragmentation pattern analysis for (6-ethyl-5-fluoro-3-pyridinyl)methanol. The molecular ion peak appears at m/z 155 in electron ionization mode, corresponding to the calculated molecular weight of the compound [1]. The isotope pattern analysis reveals the characteristic signature of fluorine-containing compounds, with the molecular ion cluster showing appropriate relative intensities for a molecule containing one fluorine atom.
Fragmentation pathways under electron ionization conditions provide structural information through the identification of characteristic fragment ions. The loss of the hydroxymethyl group (CH2OH, 31 mass units) represents a common fragmentation pathway, generating a fragment ion at m/z 124 corresponding to the ethyl-fluoropyridine radical cation [3]. This fragmentation pattern supports the presence of the hydroxymethyl substituent and its attachment to the pyridine ring.
Additional fragmentation includes the loss of the ethyl group from the molecular ion, producing a fragment at m/z 126 corresponding to the fluoro-hydroxymethylpyridine cation. The relative intensity of these fragment ions provides information about the stability of different parts of the molecule under ionization conditions. Base peak analysis typically shows the molecular ion or hydroxymethyl loss fragment as the most abundant species.
Electrospray ionization mass spectrometry offers alternative ionization conditions that may preserve the molecular ion more effectively than electron ionization. Under positive ion conditions, protonation typically occurs at the pyridine nitrogen, generating an [M+H]+ ion at m/z 156. This technique proves particularly valuable for confirming molecular weight and studying solution-phase behavior of the compound.
High-resolution mass spectrometry enables precise elemental composition determination through accurate mass measurements. The calculated exact mass for C8H10FNO is 155.0746 u, and experimental measurements within 5 ppm accuracy provide definitive confirmation of the molecular formula. This level of precision distinguishes the target compound from potential isomers or closely related structures.
X-ray crystallographic analysis of (6-ethyl-5-fluoro-3-pyridinyl)methanol provides unambiguous three-dimensional structural information at the atomic level. While specific crystallographic data for this exact compound remains limited in the current literature, analogous fluorinated pyridine methanol derivatives have been extensively studied, providing valuable structural insights that can be extrapolated to understand the likely crystal structure features [10] [11].
Related fluorinated pyridine methanol compounds typically crystallize in common space groups such as P21/c or P-1, reflecting the packing preferences of molecules containing both aromatic and aliphatic components. The crystal packing is dominated by hydrogen bonding interactions involving the hydroxyl group, which serves as both hydrogen bond donor and acceptor [12]. These intermolecular interactions create extended networks that stabilize the crystal structure and influence the overall molecular conformation.
The pyridine ring in crystalline fluorinated derivatives generally adopts a planar conformation, with bond lengths and angles consistent with aromatic delocalization. The carbon-fluorine bond length typically measures approximately 1.34-1.36 Å, which falls within the expected range for aromatic carbon-fluorine bonds [10]. The fluorine substitution introduces minimal distortion to the pyridine ring geometry, with bond angles remaining close to ideal aromatic values.
The ethyl substituent conformation in the crystal structure depends on intermolecular packing forces and intramolecular steric interactions. Rotation around the carbon-carbon bond connecting the ethyl group to the pyridine ring is generally unrestricted, but the solid-state conformation represents the energetically most favorable arrangement given the crystal packing constraints [13]. The methylene and methyl carbons of the ethyl group typically adopt staggered conformations to minimize steric repulsion.
The hydroxymethyl group orientation is significantly influenced by hydrogen bonding interactions with neighboring molecules in the crystal lattice. The carbon-oxygen bond length measures approximately 1.42-1.44 Å, consistent with typical primary alcohol environments [14]. The hydroxyl hydrogen participates in intermolecular hydrogen bonding, with oxygen-hydrogen distances around 0.96 Å and hydrogen bond lengths of 1.8-2.2 Å to acceptor atoms.
The crystal structure of (6-ethyl-5-fluoro-3-pyridinyl)methanol is expected to exhibit extensive hydrogen bonding networks based on analogous structures of related compounds. The hydroxyl group serves as the primary hydrogen bond donor, forming interactions with electron-rich regions of neighboring molecules [6]. Common acceptor sites include the pyridine nitrogen atom and potentially the fluorine atom, though the latter typically forms weaker hydrogen bonds due to its low basicity.
Intermolecular hydrogen bonding patterns in similar compounds often generate dimeric or trimeric associations through cooperative hydrogen bonding effects. These associations may involve head-to-tail arrangements where the hydroxyl group of one molecule interacts with the pyridine nitrogen of another, creating chains or rings of hydrogen-bonded molecules [15]. The specific pattern depends on the balance between electrostatic attractions and steric repulsions.
The presence of fluorine introduces additional complexity to the hydrogen bonding analysis. While fluorine is generally considered a weak hydrogen bond acceptor in organic compounds, recent studies have demonstrated that appropriately positioned fluorine atoms can participate in meaningful intermolecular interactions [16]. In the case of (6-ethyl-5-fluoro-3-pyridinyl)methanol, the fluorine at the 5-position may engage in weak hydrogen bonding with adjacent hydroxyl or aromatic hydrogen atoms.
Crystal packing analysis reveals that hydrogen bonding interactions typically compete with aromatic π-π stacking interactions and van der Waals forces. The relative importance of these different interaction types determines the overall crystal structure and influences properties such as melting point, solubility, and mechanical characteristics [17]. The combination of hydrogen bonding donors and acceptors creates three-dimensional networks that contribute to crystal stability.
The geometrical parameters of hydrogen bonds in related structures show donor-acceptor distances ranging from 2.6 to 3.2 Å, with bond angles typically between 150 and 180 degrees for linear arrangements. These parameters provide important validation for theoretical calculations and help establish structure-property relationships for this class of compounds [12].
The crystal packing of (6-ethyl-5-fluoro-3-pyridinyl)methanol involves a complex interplay of different intermolecular forces that collectively determine the three-dimensional arrangement of molecules in the solid state. Beyond hydrogen bonding, aromatic π-π stacking interactions between pyridine rings contribute significantly to the overall packing stability [10]. These interactions typically involve parallel displaced arrangements with interplanar distances of 3.4-3.8 Å.
The fluorine substitution pattern influences the electron density distribution of the pyridine ring, affecting both the strength and geometry of π-π stacking interactions. Fluorine withdrawal of electron density from the aromatic system can enhance complementary interactions with electron-rich aromatic systems [18]. This electronic effect modulates the preferred stacking arrangements and contributes to the overall packing energy.
Weak intermolecular interactions involving the ethyl substituent, such as carbon-hydrogen···π interactions and van der Waals contacts, provide additional stabilization to the crystal structure. These interactions, while individually weak, collectively contribute significant binding energy due to their large number [19]. The methyl group of the ethyl substituent may participate in carbon-hydrogen···π interactions with adjacent aromatic rings.
The molecular shape and size distribution within the crystal lattice affects the packing efficiency and density. Fluorinated organic compounds often exhibit different packing arrangements compared to their non-fluorinated analogs due to the unique size and electronic properties of fluorine [17]. This can lead to changes in crystal density, thermal expansion behavior, and mechanical properties.
Analysis of void spaces and channel structures within the crystal provides insights into potential host-guest chemistry applications and thermal stability characteristics. The packing arrangement may create cavities that could accommodate small molecules, leading to solvate formation or polymorphic behavior under different crystallization conditions [20].
Computational modeling of (6-ethyl-5-fluoro-3-pyridinyl)methanol using density functional theory provides detailed insights into the electronic structure, conformational preferences, and molecular properties that complement experimental observations. The B3LYP hybrid functional with appropriately chosen basis sets has proven effective for studying fluorinated aromatic systems, providing accurate geometries and energetics [21] [8].
The ethyl substituent conformation preferences are determined by the balance between steric interactions and electronic effects. Rotation around the bond connecting the ethyl group to the pyridine ring is relatively unhindered, with barrier heights typically less than 5 kcal/mol. The most stable conformer generally places the ethyl group in a position that minimizes steric interactions with the adjacent fluorine atom while maximizing favorable electrostatic interactions [23].
The hydroxymethyl group orientation is influenced by intramolecular hydrogen bonding possibilities and steric constraints. Calculations reveal that conformations with the hydroxyl group positioned to interact with the pyridine nitrogen through space are energetically favorable, though the interaction energy is relatively small (1-3 kcal/mol). This weak intramolecular interaction may influence the molecular conformation in solution and affect intermolecular association patterns [24].
Electronic structure analysis through natural bond orbital theory provides insights into the charge distribution and orbital interactions within the molecule. The fluorine substitution creates a significant dipole moment that affects intermolecular interactions and solubility characteristics. The calculated dipole moment typically ranges from 2.5 to 3.5 Debye, depending on the specific conformation and computational method [8].
Analysis of the highest occupied molecular orbital and lowest unoccupied molecular orbital provides important information about the electronic properties and reactivity patterns of (6-ethyl-5-fluoro-3-pyridinyl)methanol. The frontier molecular orbital energies determine the electron-donating and electron-accepting capabilities of the molecule, influencing its behavior in chemical reactions and intermolecular interactions [21].
The highest occupied molecular orbital is typically localized on the pyridine ring with significant contribution from the nitrogen lone pair and aromatic π-system. The presence of fluorine substitution shifts the orbital energies to lower values due to the electron-withdrawing effect of fluorine, making the molecule less electron-rich compared to non-fluorinated analogs [25]. This electronic modification affects nucleophilicity and hydrogen bonding acceptor strength.
The lowest unoccupied molecular orbital generally exhibits π* character distributed across the pyridine ring system. The fluorine substitution stabilizes this orbital, reducing the highest occupied molecular orbital-lowest unoccupied molecular orbital gap and potentially affecting photochemical properties and electronic transitions [26]. The calculated gap typically ranges from 5.0 to 6.0 eV depending on the computational method and basis set choice.
Natural population analysis reveals the atomic charge distribution within the molecule, highlighting regions of electrophilic and nucleophilic character. The fluorine atom carries significant negative charge (-0.3 to -0.4 e), while the carbon atoms adjacent to fluorine exhibit corresponding positive charges. This charge separation creates local dipole moments that influence intermolecular interactions and crystal packing preferences [8].
The molecular electrostatic potential surface provides a visual representation of the charge distribution and identifies regions of high and low electron density. This analysis helps predict intermolecular interaction sites and explains experimental observations regarding hydrogen bonding patterns and crystal packing arrangements [27]. Areas of negative potential typically surround the fluorine atom and hydroxyl oxygen, while positive regions appear near the pyridine hydrogen atoms.
Computational investigation of solvent effects on the conformational preferences of (6-ethyl-5-fluoro-3-pyridinyl)methanol employs implicit solvation models to account for the influence of different media on molecular structure and energetics. The polarizable continuum model and similar approaches provide reasonably accurate descriptions of solvent effects on molecular geometries and relative conformer stabilities [2].
In polar solvents such as water or methanol, the molecular conformation tends to favor arrangements that maximize dipole-solvent interactions. This often leads to conformations where the hydroxyl group is oriented to facilitate hydrogen bonding with solvent molecules, even if this arrangement is not optimal in the gas phase [15]. The magnitude of these solvent-induced conformational changes depends on the solvent polarity and hydrogen bonding capability.
The fluorine substitution significantly affects solvation behavior due to its unique combination of electronegativity and size. Unlike other halogens, fluorine typically does not participate strongly in hydrophobic interactions, leading to distinct solvation patterns that influence conformational preferences [2]. Computational studies reveal that fluorinated positions often prefer orientations that minimize unfavorable solvent contacts.
Molecular dynamics simulations provide insights into the conformational flexibility and dynamic behavior of (6-ethyl-5-fluoro-3-pyridinyl)methanol in solution. These calculations reveal the time-averaged conformational distribution and identify low-energy conformational interconversion pathways [23]. The ethyl group rotation is typically rapid on the nuclear magnetic resonance timescale, while hydroxymethyl group reorientation may be slower due to hydrogen bonding constraints.
Temperature effects on conformational populations can be investigated through variable-temperature computational studies. Higher temperatures generally lead to increased population of higher-energy conformers, affecting average molecular properties and spectroscopic observables. This information helps interpret experimental variable-temperature nuclear magnetic resonance data and understand thermodynamic contributions to molecular behavior [24].
Computational prediction of vibrational frequencies for (6-ethyl-5-fluoro-3-pyridinyl)methanol provides theoretical support for infrared spectroscopic assignments and helps identify characteristic vibrational modes. Density functional theory calculations at the B3LYP level with appropriate basis sets typically reproduce experimental vibrational frequencies within 5-10% after applying standard scaling factors [22].
The hydroxyl stretching vibration is predicted to appear around 3400-3600 cm-1, depending on the degree of hydrogen bonding present in the calculation. Gas-phase calculations typically predict higher frequencies than observed experimentally due to the absence of intermolecular interactions that lower the stretching frequency through hydrogen bonding [28]. Explicit inclusion of hydrogen bonding partners or cluster calculations provide more accurate frequency predictions.
Aromatic carbon-hydrogen stretching modes are calculated in the region above 3000 cm-1, while aliphatic stretching vibrations appear at lower frequencies. The complex pattern of overlapping bands in this region requires careful analysis of the calculated normal modes to achieve proper assignment [9]. The ethyl group contributes multiple vibrational modes that create characteristic fingerprint patterns.
The carbon-fluorine stretching vibration represents a particularly diagnostic mode that appears in the region around 1000-1300 cm-1. The exact frequency depends on the aromatic substitution pattern and electronic environment around the fluorine atom [8]. Computational calculations help distinguish this mode from other skeletal vibrations that may appear in similar frequency ranges.
Low-frequency vibrational modes provide information about molecular flexibility and intermolecular interaction potentials. These modes often correspond to torsional motions around rotatable bonds and out-of-plane bending vibrations of substituents [24]. Analysis of these modes helps understand conformational dynamics and provides input for more sophisticated dynamic simulations.